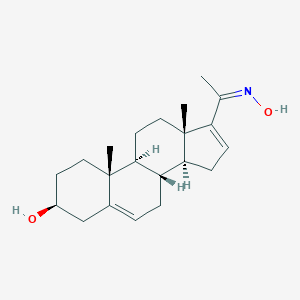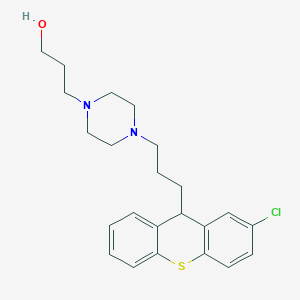
Xanthiol
概要
説明
Xanthinol, also known as Xanthiol, is a potent water-soluble derivative of niacin that can be found in diet supplements . It is also known as xanthinol nicotinate . Xanthinol is a potent vasodilator that can easily pass through the cell membrane and once inside the cell, it causes an increase in glucose metabolism resulting in increased energy .
Synthesis Analysis
Xanthine and its derivatives are considered a pharmacologically potential moiety that manifests immense biological activities . Some of the widely used synthetic strategies for xanthine and its derivatives include Traube’s synthesis, one-pot synthesis, xanthine-anneleated synthesis, and miscellaneous synthesis .Molecular Structure Analysis
The molecular formula of Xanthinol is C13H21N5O4 . The average mass is 311.342 Da and the mono-isotopic mass is 311.159354176 Da . The molecular structure of Xanthinol is complex, with a positively charged ion thought to help the transportation of the nicotinic acid into the cell .Chemical Reactions Analysis
The mechanism of action of Xanthinol is thought to be related to its influence on cell metabolism through the nucleotides NAD and NADP . Also, the nicotinic acid is a coenzyme for many proteins involved in tissue respiration . The effect of Xanthinol nicotinate causes an increase in glucose metabolism and energy gain .Physical And Chemical Properties Analysis
Xanthinol is a very potent water-soluble derivative of niacin . It is a potent vasodilator that can easily pass through the cell membrane . Once inside the cell, it causes an increase in glucose metabolism resulting in increased energy .科学的研究の応用
Phytochemistry and Pharmacological Activities : Xanthium sibiricum, also known as Xanthii Fructus (XF), has been extensively studied for its chemical constituents and pharmacological effects, including treatment of sinusitis and allergic diseases. Its traditional uses have been validated in modern pharmacological studies, though the mechanism of action in allergic diseases requires further elucidation (Jiang et al., 2020).
Chemical Composition Analysis : A study developed an analytical method for characterizing and discriminating two species of Xanthii Fructus based on their chemical composition. Significant differences in chemical markers were identified, providing insights into the distinct chemical characteristics of these species (Kim et al., 2019).
Metabolic Pathway Analysis in Allergic Rhinitis Treatment : Metabolomics research, coupled with metabolic pathway analysis, was employed to uncover the therapeutic mechanism of XF in allergic rhinitis. This study provided a strategy for revealing XF's therapeutic mechanism in an allergic rhinitis mice model (Zhuang et al., 2018).
Inflammatory Disease Treatment : XF's efficacy in treating various inflammatory conditions has been noted. It inhibits inflammatory responses by blocking NF-κB activation and modulating other pathways in macrophages, suggesting potential therapeutic applications for inflammatory diseases (Yeom et al., 2015).
Toxicity Biomarker Discovery : A study identified potential toxicity biomarkers in rats treated with XF, providing insights into the mechanism of its toxicity and aiding in predicting XF-induced toxicity (Lu et al., 2013).
Weight Management and NAFLD Treatment : Xanthigen, derived from brown marine algae and pomegranate seed oil, has shown effects in weight management and treatment of non-alcoholic fatty liver disease (NAFLD) in obese premenopausal women (Abidov et al., 2010).
Antioxidant, Antinociceptive, and Anti-inflammatory Activities : XF extract has been demonstrated to possess significant antioxidant, antinociceptive, and anti-inflammatory activities, supporting its traditional use in treating various inflammatory diseases (Huang et al., 2011).
Anti-arthritic Activity : An extract of Xanthium strumarium showed anti-arthritic activity in a rat model, suggesting potential for therapeutic use in rheumatoid arthritis (Lin et al., 2014).
Safety And Hazards
将来の方向性
The lack of well-designed studies impairs making strong recommendations on the optimal way to prevent thyroid damage when using radioactive coupled ligands for medical interventions . To improve the protection of the thyroid against radiation damage by I-131, well-designed randomized clinical trials with sufficient follow-up time, comparing new protective strategies’ effects on valid and well-defined thyroid outcomes are needed .
特性
IUPAC Name |
3-[4-[3-(2-chloro-9H-thioxanthen-9-yl)propyl]piperazin-1-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2OS/c24-18-8-9-23-21(17-18)19(20-5-1-2-7-22(20)28-23)6-3-10-25-12-14-26(15-13-25)11-4-16-27/h1-2,5,7-9,17,19,27H,3-4,6,10-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLAZPRVCPICCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930700 | |
| Record name | 3-{4-[3-(2-Chloro-9H-thioxanthen-9-yl)propyl]piperazin-1-yl}propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthiol | |
CAS RN |
14008-71-0 | |
| Record name | Xanthiol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{4-[3-(2-Chloro-9H-thioxanthen-9-yl)propyl]piperazin-1-yl}propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANTHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDW4J03B3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



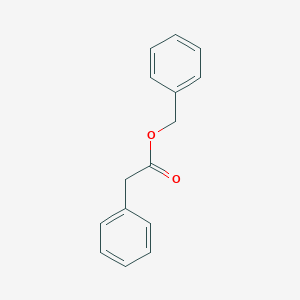
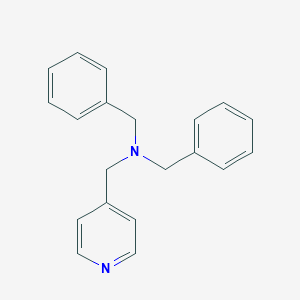
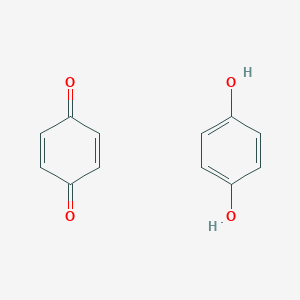
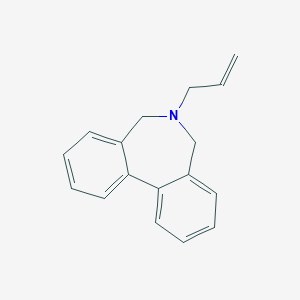
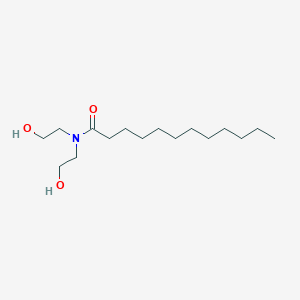
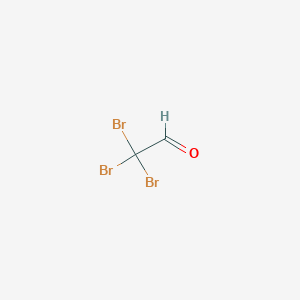
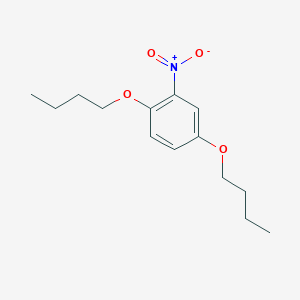
![8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one](/img/structure/B85891.png)
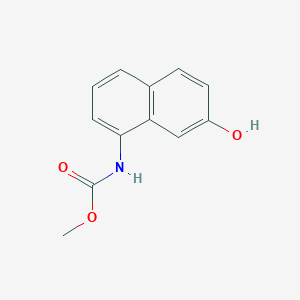
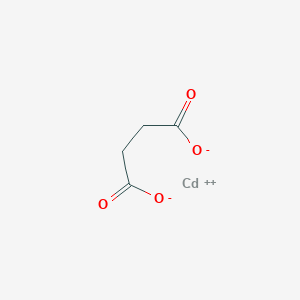
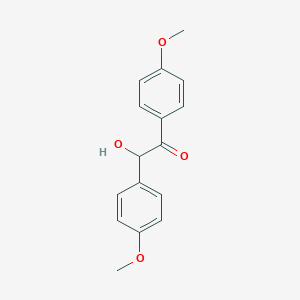
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-](/img/structure/B85902.png)
